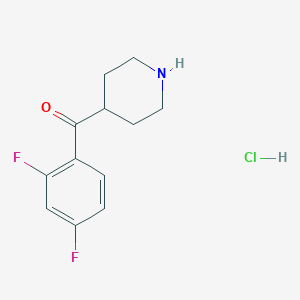

4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-difluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO.ClH/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJONRGTWKXJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596017 | |

| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106266-04-0 | |

| Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106266-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Intermediate: A Technical Guide to 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride

A comprehensive overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and significance of a key building block in modern antipsychotics.

Introduction

4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a substituted benzoylpiperidine derivative, holds a significant position in medicinal chemistry as a crucial intermediate in the synthesis of several atypical antipsychotic medications. Its discovery and application are intrinsically linked to the development of drugs that have transformed the management of schizophrenia and bipolar disorder. This technical guide provides an in-depth exploration of the history, synthesis, and pharmacological context of this pivotal compound.

Discovery and History

The discovery of this compound is not documented as a singular event but is rather embedded in the broader history of the development of benzisoxazole antipsychotics by Janssen Pharmaceutica in the 1980s. The research that led to the synthesis of risperidone, the first of this new class of antipsychotics, involved the exploration of various chemical scaffolds that could effectively modulate dopamine D2 and serotonin 5-HT2A receptors.

The benzoylpiperidine moiety was identified as a "privileged structure" due to its presence in other neurologically active compounds and its potential for versatile chemical modification. The specific introduction of a 2,4-difluoro substitution pattern on the benzoyl ring was a strategic decision to enhance the pharmacological properties of the final drug molecule, likely by improving receptor binding affinity and metabolic stability. While the exact date of the first synthesis of this compound is not publicly available, its emergence is a direct consequence of the intensive structure-activity relationship (SAR) studies conducted during the development of risperidone. Subsequently, it also became a key starting material for the synthesis of iloperidone, another atypical antipsychotic.

Synthetic Pathways

The synthesis of this compound is a multi-step process that has been well-documented in the scientific and patent literature. The primary route involves a Friedel-Crafts acylation reaction.

General Synthesis Workflow

General synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

1-Acetyl-4-piperidinecarbonyl chloride

-

1,3-Difluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl)

-

Isopropanol

-

Diethyl ether

Procedure:

-

Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in dichloromethane, a solution of 1-acetyl-4-piperidinecarbonyl chloride in dichloromethane is added dropwise at a controlled temperature (typically 0-5 °C). A solution of 1,3-difluorobenzene in dichloromethane is then added, and the mixture is stirred for several hours at room temperature.

-

Work-up: The reaction mixture is cautiously poured onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure to yield crude 1-acetyl-4-(2,4-difluorobenzoyl)piperidine.

-

Hydrolysis (Deprotection): The crude intermediate is refluxed in a mixture of concentrated hydrochloric acid and acetic acid for several hours.

-

Isolation and Purification: After cooling, the reaction mixture is concentrated in vacuo. The resulting residue is triturated with a hot solvent such as isopropanol, filtered, and washed with diethyl ether to afford this compound as a white solid.

Use in the Synthesis of Risperidone

This compound is a key precursor for the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, a crucial intermediate for risperidone.

Workflow for the synthesis of Risperidone from the title compound.

Experimental Protocol for Risperidone Synthesis Intermediate:

-

Oximation: this compound is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or an organic base) in a suitable solvent like ethanol. The mixture is typically heated to reflux.

-

Cyclization: The resulting oxime is then cyclized to form 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This is often achieved by heating the oxime in the presence of a strong base such as potassium hydroxide in a solvent like water or an alcohol.

-

Alkylation: The benzisoxazole intermediate is subsequently alkylated with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a solvent such as acetonitrile or dimethylformamide to yield risperidone.

Pharmacological Significance

While this compound is primarily valued as a synthetic intermediate, its structural features are crucial for the pharmacological activity of the final drug products. The drugs derived from this intermediate, such as risperidone and iloperidone, are potent antagonists at dopamine D2 and serotonin 5-HT2A receptors. The blockade of these receptors in the central nervous system is the primary mechanism of action for their antipsychotic effects.

Quantitative Data on Derived Antipsychotics:

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| Risperidone | Dopamine D2 | 3.13 |

| Serotonin 5-HT2A | 0.16 | |

| Paliperidone | Dopamine D2 | 0.87 |

| (9-hydroxyrisperidone) | Serotonin 5-HT2A | 0.27 |

| Iloperidone | Dopamine D2 | 6.3 |

| Serotonin 5-HT2A | 0.2 |

Note: Binding affinities can vary depending on the experimental conditions.

As of the current literature, there is no readily available public data on the direct pharmacological activity or receptor binding affinities of this compound itself. Its primary role remains that of a highly optimized building block.

Signaling Pathways of Target Receptors

The therapeutic effects of antipsychotics derived from this compound are mediated through the modulation of complex intracellular signaling cascades initiated by dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

Simplified Dopamine D2 receptor signaling pathway.

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunit of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels. Antagonism of this receptor by drugs like risperidone blocks these effects.

Serotonin 5-HT2A Receptor Signaling Pathway

Simplified Serotonin 5-HT2A receptor signaling pathway.

The serotonin 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Activation by serotonin stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of this pathway by atypical antipsychotics is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their lower propensity to cause extrapyramidal side effects.

Conclusion

This compound stands as a testament to the importance of rational drug design and the pivotal role of key chemical intermediates. While not a therapeutic agent in itself, its carefully designed structure is fundamental to the efficacy of the life-changing antipsychotic medications derived from it. A thorough understanding of its synthesis and the pharmacological context of its application is essential for researchers and professionals in the field of drug discovery and development, providing a foundation for the creation of future generations of central nervous system therapeutics.

An In-depth Technical Guide to 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

CAS Number: 106266-04-0

This technical guide provides a comprehensive overview of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a key intermediate in the synthesis of prominent antipsychotic medications. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and its pivotal role in the pharmaceutical industry.

Core Chemical and Physical Data

This compound is a substituted piperidine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 106266-04-0 | [1] |

| Molecular Formula | C₁₂H₁₄ClF₂NO | [3] |

| Molecular Weight | 261.7 g/mol | [1] |

| Appearance | Off-white to light yellow or pale beige solid/crystalline powder. | [1][3] |

| Melting Point | 203-206 °C (decomposes) | [4] |

| Purity | Typically ≥98% (HPLC) | |

| IUPAC Name | (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride | |

| Synonyms | (2,4-Difluorophenyl)-4-piperidinyl-methanone Hydrochloride, Risperidone Difluorobenzoyl Impurity | [3] |

| Storage Conditions | Room temperature, in an inert atmosphere. |

Role in Pharmaceutical Synthesis

The primary significance of this compound lies in its role as a key starting material for the synthesis of risperidone, a widely used atypical antipsychotic medication.[5][6] Risperidone is utilized in the treatment of schizophrenia and bipolar disorder.[7] The synthesis of risperidone from this intermediate is a well-established process in pharmaceutical manufacturing.[1][5][8] It has also been identified as a synthetic intermediate for iloperidone, another antipsychotic agent.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of risperidone, demonstrating the utility of this compound as a precursor.

Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole from this compound

This initial step involves the formation of an oxime followed by a cyclization reaction.

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Ethanol

-

Potassium hydroxide

-

Water

Procedure:

-

This compound is reacted with hydroxylamine in refluxing ethanol to form the corresponding oxime.[5]

-

The resulting oxime is then cyclized by treatment with potassium hydroxide in boiling water to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[5]

Synthesis of Risperidone

The final step is the N-alkylation of the benzisoxazole intermediate.

Materials:

-

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

-

3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Acetonitrile

Procedure:

-

A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, potassium carbonate, and a catalytic amount of potassium iodide is prepared in acetonitrile.[5][8]

-

The reaction mixture is stirred and refluxed for an extended period (e.g., 30 hours).[8]

-

The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the mixture is cooled, and the crude risperidone is isolated by filtration and purified, typically through recrystallization.[1]

Biological Context and Mechanism of Action of the Final Product (Risperidone)

While this compound is a synthetic intermediate and not intended for direct biological application, its structure is integral to the pharmacological activity of the final product, risperidone. Risperidone is an atypical antipsychotic that functions as a potent antagonist at serotonin 5-HT₂A and dopamine D₂ receptors.[7] Its therapeutic effects in schizophrenia and bipolar disorder are believed to be mediated through this combined receptor blockade.[7] The metabolism of risperidone primarily occurs via CYP2D6, leading to the formation of 9-hydroxyrisperidone, which exhibits similar pharmacological activity to the parent compound.[9]

Analytical Characterization

A comprehensive analysis of this compound is crucial to ensure its purity and identity for use in pharmaceutical synthesis. Standard analytical techniques employed for its characterization include:

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): For structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

While specific spectra are proprietary to manufacturers, these techniques are standard for the quality control of this intermediate.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role as a key intermediate in the synthesis of the antipsychotic drug risperidone. Its well-defined chemical properties and established synthetic utility make it a valuable molecule for drug development professionals. This guide has provided a detailed overview of its characteristics, a representative synthetic protocol for its application, and its connection to the final active pharmaceutical ingredient, offering a valuable resource for researchers and scientists in this field.

References

- 1. US7202360B2 - Method for preparing risperidone - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]

- 5. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2004009591A1 - A process for the preparation of antipsychotic risperidone - Google Patents [patents.google.com]

- 9. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Core Physicochemical Properties

This compound is a white to off-white or pale beige crystalline powder.[2][3] It is recognized as a versatile building block in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃F₂NO·HCl | [4] |

| Molecular Weight | 261.7 g/mol | [4] |

| Melting Point | 203-206 °C (decomposes) | [5] |

| Appearance | Off-white to light yellow powder | [4] |

| Solubility | Soluble in water and methanol. Quantitative data not available. | [6] |

| pKa | Data not available. | |

| CAS Number | 106266-04-0 | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not widely published. Therefore, this section provides generalized, yet detailed, methodologies that are standard in the pharmaceutical industry for characterizing such compounds.

Determination of Melting Point

The melting point is a critical indicator of purity. The capillary method is the standard technique.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is ramped up at a moderate rate to approximately 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the completion of melting. The melting range is reported.

-

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or other relevant aqueous buffers) in a sealed, inert container.

-

Equilibration: The container is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is limited.

-

Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator are used.

-

Procedure:

-

The solution is stirred continuously, and the initial pH is recorded.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued until the pH plateaus in the basic region.

-

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For a hydrochloride salt of a base, this will represent the pKa of the conjugate acid.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical intermediate like this compound.

Caption: Workflow for Physicochemical Characterization.

This guide provides a foundational understanding of the physicochemical properties of this compound. For definitive values of properties not found in the literature, experimental determination using the outlined protocols is recommended.

References

- 1. 106266-04-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 106266-04-0 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]

- 6. 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride price,buy 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride - chemicalbook [m.chemicalbook.com]

The Lynchpin in Neuroleptic Synthesis: A Technical Guide to 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride as a Key Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a pivotal chemical intermediate, not intended for direct therapeutic use, but indispensable in the synthesis of a class of atypical antipsychotic medications. Its unique structural features, particularly the difluorobenzoyl and piperidine moieties, serve as a foundational scaffold for building complex, pharmacologically active molecules. This technical guide elucidates the role of this intermediate, focusing on its application in the synthesis of the widely prescribed antipsychotics, Risperidone and Iloperidone. We will delve into the synthetic pathways, detailed experimental protocols, and the mechanism of action of the resulting active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of pharmaceutical development, the efficient and reliable synthesis of APIs is paramount. Chemical intermediates are the unsung heroes of this process, providing the necessary molecular architecture for the final drug product. This compound (CAS RN: 106266-04-0) has emerged as a critical building block, particularly in the development of drugs targeting neurological disorders.[1][2] Its significance lies in its capacity to be readily functionalized, allowing for the introduction of various pharmacophores that dictate the final drug's efficacy and safety profile. This guide will explore its central role in the synthesis of two prominent atypical antipsychotics, Risperidone and Iloperidone, which are cornerstones in the management of schizophrenia and bipolar disorder.

The Role of 4-(2,4-Difluorobenzoyl)piperidine in Drug Synthesis

The primary utility of this compound is as a precursor to the core benzisoxazole-piperidine structure found in several antipsychotic drugs.[3] The synthesis of these drugs typically involves a multi-step process where the piperidine nitrogen of the intermediate is alkylated to introduce a more complex side chain, which is crucial for the drug's interaction with its biological targets.

Synthesis of Risperidone

Risperidone is a potent antipsychotic agent whose synthesis heavily relies on intermediates derived from 4-(2,4-difluorobenzoyl)piperidine. A common synthetic route involves the conversion of the ketone in the intermediate to an oxime, followed by cyclization to form the benzisoxazole ring system. This is then coupled with a second key intermediate to yield Risperidone.

A general synthetic pathway is outlined below:

References

The Pivotal Role of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride in Neuropharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,4-Difluorobenzoyl)piperidine hydrochloride (DFBPH) is a crucial chemical intermediate, primarily recognized for its integral role in the synthesis of a class of atypical antipsychotic medications. While not pharmacologically active in its own right, its structural contribution is fundamental to the efficacy of potent neuropharmacological agents such as risperidone and iloperidone. This technical guide delineates the neuropharmacological significance of DFBPH by examining its role as a precursor, the synthetic pathways it enables, and the mechanisms of action of the resulting therapeutic drugs that target key neurotransmitter systems implicated in psychiatric disorders.

Introduction

This compound is a piperidine derivative distinguished by a difluorobenzoyl moiety.[1][2][3] Its primary significance in neuropharmacology lies not in direct interaction with neural receptors, but as a sophisticated building block in the multi-step synthesis of atypical antipsychotics.[4][5] These medications are cornerstones in the management of schizophrenia and other psychotic disorders, offering an improved side-effect profile compared to first-generation antipsychotics. The incorporation of the 4-(2,4-difluorobenzoyl)piperidine structure is a key feature in the development of drugs that modulate dopaminergic and serotonergic pathways.[6]

The Core Role: A Key Synthetic Intermediate

The neuropharmacological relevance of this compound is defined by its function as a precursor to potent antipsychotic drugs. Its chemical structure provides a necessary scaffold for the synthesis of compounds with high affinity for dopamine D2 and serotonin 5-HT2A receptors.[5]

Synthesis of Risperidone

Risperidone is a widely prescribed atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[7] The synthesis of risperidone often commences with this compound. A common synthetic route involves the hydrolysis of the hydrochloride salt, followed by oximation and subsequent cyclization to form the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[8] This intermediate is then alkylated with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to yield risperidone.[8][9]

Experimental Protocol: Synthesis of Risperidone from this compound [8]

-

Hydrolysis and Oximation: this compound is first converted to its free base. The free base is then reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, typically under reflux conditions, to form the corresponding oxime.[8]

-

Cyclization: The resulting oxime undergoes cyclization in the presence of a base, such as potassium hydroxide, in boiling water to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[8]

-

Alkylation: The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is then condensed with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst like potassium iodide in a solvent like acetonitrile.[8]

-

Purification: The final product, risperidone, is then purified through recrystallization or other chromatographic techniques to achieve high purity.

Synthesis of Iloperidone

Iloperidone is another atypical antipsychotic used for the treatment of schizophrenia.[10][11] Similar to risperidone, its synthesis can utilize this compound as a starting material. The initial steps of oximation and cyclization to form the benzisoxazole piperidine intermediate are analogous to the risperidone synthesis.[12][13] The subsequent N-alkylation step, however, involves a different side chain to yield iloperidone.[13]

Experimental Protocol: Synthesis of Iloperidone from this compound [13]

-

Oximation and Ring-Closure: this compound is reacted with hydroxylamine hydrochloride in ethanol under reflux to form the oxime. This is followed by a ring-closure reaction in an aqueous solution of sodium hydroxide under reflux to produce 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.[13]

-

N-Alkylation: The benzisoxazole intermediate is then subjected to N-alkylation using 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone in a suitable solvent with a base.[14] A one-step synthesis from the oxime and the bromo-compound in the presence of lithium hydroxide in methyl isopropyl ketone has also been reported.[14]

-

Purification: The crude iloperidone is purified by methods such as column chromatography or recrystallization to obtain the final product of high purity.[13]

Neuropharmacological Mechanisms of Action of End Products

The therapeutic effects of the antipsychotics derived from this compound are primarily attributed to their interaction with dopamine and serotonin receptor systems in the brain.

Dopamine D2 Receptor Antagonism

Both risperidone and iloperidone are potent antagonists of the dopamine D2 receptor.[15][16] The overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia, such as hallucinations and delusions.[7][17] By blocking D2 receptors in this pathway, these drugs reduce dopaminergic neurotransmission, leading to an alleviation of psychotic symptoms.[18]

Serotonin 5-HT2A Receptor Antagonism

A defining characteristic of atypical antipsychotics is their high affinity for the serotonin 5-HT2A receptor, where they act as antagonists.[7][11] The ratio of 5-HT2A to D2 receptor antagonism is often considered a key factor in their "atypical" profile, which includes a lower propensity to cause extrapyramidal side effects (EPS) compared to older antipsychotics.[6][15] Blockade of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, such as the nigrostriatal and mesocortical pathways, which may contribute to the reduced risk of EPS and potential benefits for negative and cognitive symptoms of schizophrenia.[17]

Receptor Binding Profiles

The quantitative data on the receptor binding affinities of risperidone and iloperidone highlight their potent and mixed antagonist profiles.

| Receptor | Risperidone (Ki, nM) | Iloperidone (Ki, nM) |

| Dopamine D2 | ~3-6 | ~5-7 |

| Serotonin 5-HT2A | ~0.2-0.5 | ~0.3-0.6 |

| Adrenergic α1 | ~1-3 | ~0.3-0.7 |

| Adrenergic α2 | ~5-10 | ~1-2 |

| Histamine H1 | ~20-40 | ~30-50 |

Note: Ki values are approximate and can vary between different studies and experimental conditions.

Signaling Pathways

The therapeutic and side effects of antipsychotics derived from this compound are mediated through complex intracellular signaling cascades following receptor binding.

Dopamine D2 Receptor Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[19] Antagonism of the D2 receptor by drugs like risperidone and iloperidone blocks the downstream signaling cascade initiated by dopamine. This prevents the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. D2 receptors also signal through β-arrestin pathways, which are involved in receptor desensitization and may also mediate some of the therapeutic effects of antipsychotics.[19]

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Iloperidone used for? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel process for iloperidone synthesis-Academax [academax.com]

- 14. CN103319472B - A kind of preparation method of iloperidone - Google Patents [patents.google.com]

- 15. Risperidone - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Iloperidone? [synapse.patsnap.com]

- 17. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 19. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride: A Key Precursor for Novel Dopamine Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a critical starting material in the synthesis of potent dopamine receptor antagonists. It details the compound's properties, its application in the synthesis of notable antipsychotics, the underlying pharmacology of dopamine receptor signaling, and the standard workflows for evaluating novel antagonist candidates.

Introduction

This compound is a versatile chemical intermediate widely utilized in pharmaceutical research and development.[1] Its unique structure, featuring a difluorobenzoyl moiety attached to a piperidine ring, makes it a valuable building block for synthesizing a range of bioactive molecules, particularly those targeting the central nervous system.[1] This compound is recognized as a key precursor in the manufacturing of atypical antipsychotics such as Risperidone and Iloperidone, which act as antagonists for dopamine D2 and serotonin receptors. Its stability, reactivity, and favorable solubility profile make it an essential component in the discovery and development of new therapeutic agents for neurological and psychiatric disorders.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| CAS Number | 106266-04-0 | [1][2] |

| Molecular Formula | C₁₂H₁₃F₂NO·HCl | [1] |

| Molecular Weight | 261.7 g/mol | [1] |

| Appearance | Off-white to light yellow or pale beige solid/powder | [1][3][4] |

| Purity | ≥98.0% (HPLC) | [1] |

| Melting Point | 203-206°C (decomposes) | [4][5] |

| Solubility | Soluble in water and methanol | [4] |

| Storage | Store at 0-8°C or room temperature in an inert atmosphere | [1][4] |

Role as a Precursor in Dopamine Antagonist Synthesis

The primary utility of this compound is in the multi-step synthesis of dopamine receptor antagonists. The general synthetic strategy involves the N-alkylation of the piperidine nitrogen. A prominent example is the synthesis of Risperidone.

The following is a representative protocol for the synthesis of Risperidone, derived from established patent literature. This process involves the conversion of the precursor ketone to an oxime, followed by cyclization and N-alkylation.

Step 1: Preparation of 2,4-difluorophenyl(4-piperidinyl)methanone oxime hydrochloride [6][7]

-

To a solution of this compound (e.g., 30 g) in ethanol (50 ml), add hydroxylamine hydrochloride (30 g).[6]

-

Stir the mixture at room temperature and add N,N-dimethylethanolamine (29.5 ml) dropwise.[7]

-

Reflux the resulting mixture for approximately 3 hours.[7]

-

After the reaction, cool the mixture and process it to isolate the oxime hydrochloride intermediate.

Step 2: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole [8]

-

The oxime intermediate from Step 1 is cyclized using a base, such as aqueous potassium hydroxide (KOH), in boiling water.[8]

-

This step forms the core benzisoxazole ring structure, a key pharmacophore of Risperidone.

Step 3: N-alkylation to form Risperidone [8][9][10]

-

React the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[10]

-

Perform the reaction in a suitable solvent such as acetonitrile or dimethylformamide (DMF).[9][10]

-

Use a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and a catalyst like potassium iodide (KI).[8][9]

-

Reflux the reaction mixture for several hours (e.g., 16-30 hours) until completion, monitored by HPLC.[9][10]

-

Upon completion, cool the mixture, and purify the resulting crude Risperidone via recrystallization to achieve high purity (e.g., >99.5%).[6][10]

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

Mechanism of Action: Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that are fundamental to many neurological processes, including motor control, motivation, and cognition.[11][12] They are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4), which have opposing effects on the intracellular signaling molecule cyclic AMP (cAMP).[13][14] Antagonists derived from this compound primarily target D2-like receptors.

D1-like receptors are coupled to Gαs or Gαolf proteins.[13][15] Agonist binding initiates a stimulatory cascade.

Activation of D1-like receptors leads to the stimulation of adenylyl cyclase, increasing cAMP levels.[15] This activates Protein Kinase A (PKA), which in turn phosphorylates various substrates, including DARPP-32.[13][14] Phosphorylated DARPP-32 is a potent inhibitor of Protein Phosphatase-1 (PP1), leading to a sustained state of phosphorylation for many neuronal proteins and altering cellular function.[14]

D2-like receptors, the primary target for many antipsychotics, are coupled to Gαi or Gαo proteins and have an inhibitory effect on cAMP production.[14][15]

Agonist binding to D2-like receptors leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels and reducing PKA activity.[13] The dissociation of the G-protein also releases Gβγ subunits, which can directly modulate the activity of various effectors, including ion channels (activating K+ channels and inhibiting Ca2+ channels) and other signaling cascades like the MAPK/ERK pathway.[13][15] Antagonists block these effects by preventing dopamine from binding to the receptor.

Evaluation of Novel Dopamine Receptor Antagonists

Once a new compound is synthesized from the precursor, it undergoes a rigorous evaluation process to characterize its pharmacological profile. This workflow ensures the identification of potent, selective, and drug-like candidates.

-

Radioligand Binding Assays: These experiments measure the affinity of a test compound for a specific receptor.[16][17] They are typically performed using cell membranes expressing the receptor of interest (e.g., CHO cells transfected with D2R) and a radiolabeled ligand with known high affinity. The test compound's ability to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.[16]

-

Functional Assays: These assays determine whether a compound acts as an antagonist, agonist, or partial agonist and measure its potency (IC50 or AC50).[16][18] Common methods include:

-

β-Arrestin Recruitment Assays: Measure the recruitment of β-arrestin to the receptor upon ligand binding, a key step in GPCR desensitization and signaling.[16]

-

Calcium (Ca²⁺) Mobilization Assays: For receptors coupled to Gαq or chimeric G-proteins, ligand binding can trigger a release of intracellular calcium, which is measured using fluorescent dyes.[18]

-

[³⁵S]GTPγS Binding Assays: Measure the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[18]

-

-

In Vitro ADME Profiling: Before advancing to in vivo studies, lead candidates are assessed for their drug-like properties (Absorption, Distribution, Metabolism, and Excretion). This includes evaluating metabolic stability in liver microsomes and cell permeability (e.g., using Caco-2 or PAMPA assays).[19][20]

The table below presents representative data for novel dopamine receptor antagonists developed from various piperidine scaffolds, illustrating the typical affinity and selectivity profiles sought in drug discovery programs.

| Compound | Target | Binding Affinity (Ki, nM) | D2/D4 Selectivity | D3/D4 Selectivity | Reference |

| Compound 14a | D4 | 0.3 | >2000-fold | >2000-fold | [19][21][22] |

| Compound 15 | D4 | 758 (pKi=6.12) | 13-fold | 1.4-fold | [23] |

| Compound 16 | D4 | 1.6 (pKi=8.79) | 2239-fold | - | [23] |

| Hit Compound 1 | D2 | 300 | 6.3-fold (vs. D3) | - | [16] |

Conclusion

This compound is a cornerstone intermediate for the synthesis of a clinically important class of dopamine receptor antagonists. Its structural features are integral to the pharmacophores of successful antipsychotic drugs. A thorough understanding of its chemistry, the downstream synthetic pathways, the complex dopamine signaling networks, and the rigorous pharmacological evaluation workflows is essential for professionals engaged in the research and development of next-generation CNS therapeutics. The continued use of this precursor will undoubtedly fuel the discovery of novel antagonists with improved efficacy and safety profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 106266-04-0|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride | 106266-04-0 [amp.chemicalbook.com]

- 5. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]

- 6. US7202360B2 - Method for preparing risperidone - Google Patents [patents.google.com]

- 7. WO2004035573A1 - Method for preparing risperidone - Google Patents [patents.google.com]

- 8. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]

- 9. WO2004009591A1 - A process for the preparation of antipsychotic risperidone - Google Patents [patents.google.com]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 16. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Real-time analysis of dopamine: antagonist interactions at recombinant human D2long receptor upon modulation of its activation state - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Role of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride in Schizophrenia Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a key chemical intermediate pivotal in the synthesis of a class of atypical antipsychotic drugs.[1][2][3] While not used directly in schizophrenia research as a therapeutic or investigational agent, its stable and reactive nature makes it an essential building block for creating more complex molecules with therapeutic potential.[2] This technical guide will delve into the synthesis of prominent antipsychotics from this intermediate, their mechanisms of action, and the experimental protocols used to evaluate their efficacy in preclinical schizophrenia models.

The primary significance of this compound lies in its contribution to the development of benzisoxazole derivatives, such as risperidone and iloperidone, which are established treatments for schizophrenia.[1] These medications are known for their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[1][4] The difluorobenzoyl moiety within the precursor molecule is a critical pharmacophore that contributes to the high binding affinity of the final drug products to these receptors.[2]

Synthetic Pathway from Intermediate to Antipsychotic

The synthesis of atypical antipsychotics like risperidone and iloperidone from this compound involves a multi-step chemical process. A generalized synthetic workflow is outlined below.

A crucial step in this synthesis is the N-alkylation of the piperidine nitrogen with a suitable benzisoxazole-containing side chain. This reaction couples the two key fragments of the final drug molecule. The specific nature of the benzisoxazole component can be varied to modulate the pharmacological properties of the resulting compound.

Mechanism of Action of Derived Antipsychotics

The antipsychotic efficacy of drugs synthesized from this compound, such as risperidone, is primarily attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in the brain.[4] Schizophrenia is associated with hyperactivity of the mesolimbic dopamine pathway, leading to positive symptoms like hallucinations and delusions.[5]

These atypical antipsychotics act as potent antagonists at dopamine D2 receptors, which helps to alleviate these positive symptoms.[4] Furthermore, their strong antagonism at serotonin 5-HT2A receptors is thought to contribute to their efficacy against negative symptoms (e.g., anhedonia, avolition) and cognitive deficits, and may also reduce the likelihood of extrapyramidal side effects that are common with older, typical antipsychotics.[6]

Preclinical Evaluation of Derived Antipsychotics

The antipsychotic potential of compounds synthesized from this compound is assessed in a variety of preclinical animal models of schizophrenia. These models aim to replicate certain behavioral or neurochemical aspects of the disorder.

Key Experimental Protocols

1. Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the psychostimulant effects of dopamine agonists, which is predictive of antipsychotic efficacy against positive symptoms.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Acclimatize rats to the open-field arena for 30 minutes.

-

Administer the test compound (e.g., risperidone) or vehicle via intraperitoneal (IP) injection.

-

After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, IP).

-

Immediately place the rat in the open-field arena and record locomotor activity for 60-90 minutes using an automated tracking system.

-

-

Endpoint: A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle-treated group.

2. Prepulse Inhibition (PPI) of the Startle Reflex: This model evaluates sensorimotor gating, a cognitive process that is deficient in individuals with schizophrenia.

-

Animals: Male C57BL/6 mice.

-

Procedure:

-

Administer the test compound or vehicle.

-

After a pre-treatment period, place the mouse in a startle chamber.

-

Present a series of acoustic stimuli: a loud startling pulse alone, a weak prepulse alone, or the prepulse shortly preceding the startling pulse.

-

Measure the startle response (whole-body flinch) via a piezoelectric transducer.

-

-

Endpoint: The ability of the test compound to reverse a deficit in PPI induced by a psychotomimetic agent like phencyclidine (PCP) or dizocilpine (MK-801).

3. Conditioned Avoidance Response (CAR): This model has high predictive validity for antipsychotic efficacy.

-

Animals: Male Wistar rats.

-

Procedure:

-

Train rats in a shuttle box where a conditioned stimulus (e.g., a light or tone) precedes an unconditioned stimulus (e.g., a mild foot shock).

-

The rat learns to avoid the shock by moving to the other side of the shuttle box during the conditioned stimulus.

-

Once the behavior is acquired, administer the test compound or vehicle.

-

-

Endpoint: A selective suppression of the avoidance response without impairing the escape response (moving after the shock has started), indicating an antipsychotic-like effect rather than simple motor impairment.[7]

Quantitative Data for Derived Antipsychotics

The following table summarizes representative in vitro binding affinities for risperidone, a prominent antipsychotic synthesized using a derivative of 4-(2,4-Difluorobenzoyl)piperidine. High affinity is indicated by a low Ki value.

| Receptor | Risperidone Ki (nM) |

| Dopamine D2 | 3.1 |

| Serotonin 5-HT2A | 0.16 |

| Alpha-1 Adrenergic | 0.8 |

| Alpha-2 Adrenergic | 1.1 |

| Histamine H1 | 2.1 |

Note: Data is compiled from various public domain sources and is representative. Actual values may vary between studies.

Conclusion

This compound is a cornerstone in the synthesis of several clinically important atypical antipsychotics. While it does not have direct applications in schizophrenia research, its structural contribution is fundamental to the development of potent dopamine D2 and serotonin 5-HT2A receptor antagonists. The continued use and modification of this and similar chemical scaffolds are crucial for the discovery of novel and more effective treatments for schizophrenia and other psychotic disorders. Understanding the journey from this simple intermediate to a complex therapeutic agent provides valuable insight into the process of modern psychopharmacological drug development.

References

- 1. This compound | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a key intermediate in the synthesis of antipsychotic drugs such as risperidone. The following document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Experimental protocols for acquiring this data are also provided, alongside a visualization of its synthetic pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, characterization, and quality control of this important pharmaceutical intermediate.

Introduction

This compound is a heterocyclic ketone that serves as a crucial building block in the pharmaceutical industry. Notably, it is a pivotal intermediate in the synthesis of risperidone, a widely used atypical antipsychotic medication.[1] The purity and structural integrity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as NMR, IR, and MS are essential tools for the unambiguous identification and characterization of this compound. This guide summarizes the expected spectroscopic data and provides standardized protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 106266-04-0 | [2] |

| Molecular Formula | C₁₂H₁₄ClF₂NO | [2] |

| Molecular Weight | 261.70 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 203-206 °C (decomposes) | [2] |

| Purity | Typically ≥98% (by HPLC) |

Spectroscopic Data and Analysis

Due to the limited availability of public domain experimental spectra for this compound, the following sections provide predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are critical for confirming its structure. The hydrochloride salt is typically analyzed in deuterated solvents such as DMSO-d₆ or D₂O.

3.1.1. Predicted ¹H NMR Data

The expected chemical shifts (δ) in the ¹H NMR spectrum are summarized in Table 2. The piperidine ring protons are expected to show complex splitting patterns due to proton-proton coupling and the conformational rigidity of the ring. The protons on the difluorobenzoyl group will exhibit splitting due to both proton-proton and proton-fluorine coupling.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperidine H2, H6 (axial) | 3.0 - 3.2 | m |

| Piperidine H2, H6 (equatorial) | 3.4 - 3.6 | m |

| Piperidine H3, H5 (axial) | 1.8 - 2.0 | m |

| Piperidine H3, H5 (equatorial) | 2.1 - 2.3 | m |

| Piperidine H4 | 3.8 - 4.0 | m |

| Aromatic H3' | 7.2 - 7.3 | ddd |

| Aromatic H5' | 7.4 - 7.5 | ddd |

| Aromatic H6' | 7.6 - 7.7 | td |

| NH₂⁺ | 9.0 - 9.5 | br s |

Chemical shifts are referenced to TMS and are solvent-dependent. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

3.1.2. Predicted ¹³C NMR Data

The predicted chemical shifts in the ¹³C NMR spectrum are presented in Table 3. The carbon signals of the difluorobenzoyl moiety will show characteristic splitting due to carbon-fluorine coupling (J-coupling).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Piperidine C2, C6 | ~43 |

| Piperidine C3, C5 | ~28 |

| Piperidine C4 | ~45 |

| Aromatic C1' | ~120 (d) |

| Aromatic C2' | ~163 (dd) |

| Aromatic C3' | ~105 (t) |

| Aromatic C4' | ~166 (dd) |

| Aromatic C5' | ~112 (dd) |

| Aromatic C6' | ~132 (d) |

| Carbonyl C=O | ~192 |

Chemical shifts are referenced to TMS and are solvent-dependent. Multiplicity from C-F coupling: d = doublet, t = triplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, the aromatic ring, the C-F bonds, and the secondary amine salt. The expected IR absorption bands are listed in Table 4.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3200 | Strong, broad | N-H stretch (secondary amine salt) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1270, ~1140 | Strong | C-F stretch |

| ~1220 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable method. The expected molecular ion and major fragments are presented in Table 5.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 226.1 | [M+H]⁺ (protonated free base) |

| 141.0 | [C₇H₃F₂O]⁺ (difluorobenzoyl cation) |

| 84.1 | [C₅H₈N]⁺ (piperidine fragment) |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode. Acquire the mass spectrum over an appropriate m/z range.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis and Workflow

This compound is synthesized as an intermediate in the production of risperidone. A common synthetic route involves the Friedel-Crafts acylation of 1,3-difluorobenzene.

Caption: Synthetic workflow for this compound.

The experimental workflow for the spectroscopic analysis is a logical progression from sample preparation to data interpretation.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols and workflow diagrams, serve as a valuable resource for the identification, characterization, and quality control of this important pharmaceutical intermediate. Accurate spectroscopic analysis is crucial for ensuring the integrity of the synthetic process and the quality of the final drug product.

References

An In-depth Technical Guide to the Stability and Storage of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (CAS No: 106266-04-0), a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Adherence to proper storage and handling protocols is crucial to maintain the compound's purity, ensuring the integrity of research and development activities.[2]

Physicochemical Properties and Stability Profile

This compound is a white to light yellow crystalline powder.[3] The hydrochloride salt form of this compound is utilized to enhance its stability and shelf-life, making it more suitable for various synthesis conditions.[4] While specific degradation pathways and quantitative stability data under various stress conditions (e.g., hydrolysis, oxidation, photolysis) are not extensively detailed in publicly available literature, its general stability is considered robust under recommended storage conditions. Thermal decomposition can lead to the release of irritating and toxic gases and vapors.[5]

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Source(s) |

| Temperature | Room temperature. Some sources recommend a cool place, <15°C. | [3][5] |

| Atmosphere | Store in a tightly closed container. An inert atmosphere is also recommended. | [5][6] |

| Environment | A dry, cool, and well-ventilated place. | [5][6] |

| Light | Store away from sunlight. TCI Chemicals suggests a dark place. | [3][5] |

| Incompatibilities | Avoid strong oxidizing agents. Also listed as incompatible with bases and strong acids. | [5][7] |

Handling and Safety Precautions

Proper handling is essential to maintain the stability of this compound and to ensure personnel safety. The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

Key handling recommendations include:

-

Handling in a well-ventilated area, using local exhaust ventilation if necessary.[5][6]

-

Avoiding the formation of dust and aerosols.[6]

-

Using personal protective equipment (PPE) such as protective gloves, clothing, and tightly fitting safety goggles.[5][6]

-

Preventing fire caused by electrostatic discharge by using non-sparking tools.[6]

Experimental Protocols: A General Approach to Stability Testing

While specific, validated stability-indicating assay protocols for this compound are not publicly documented, a general workflow for assessing the stability of a solid chemical compound is presented below. High-Performance Liquid Chromatography (HPLC) is a common technique for such analyses, with purity assessments often conducted using this method.[3]

General Experimental Workflow for Solid-State Stability Assessment:

A logical workflow for a stability study would involve initial characterization, exposure to stress conditions, and subsequent analysis to detect any degradation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. innospk.com [innospk.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. file.bldpharm.com [file.bldpharm.com]

Methodological & Application

Application Note: Synthesis of Risperidone from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Risperidone, an atypical antipsychotic agent, commencing from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. The synthesis involves a multi-step process, including the formation of a key benzisoxazole intermediate, which is subsequently coupled with a pyrido[1,2-a]pyrimidin-4-one moiety. This application note includes comprehensive experimental procedures, quantitative data summaries, and diagrams illustrating the synthetic workflow and the drug's mechanism of action, intended for professionals in pharmaceutical research and development.

Introduction

Risperidone is a second-generation antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of serotonin type 2 (5-HT2A) and dopamine type 2 (D2) receptors.[1][2][3] This document outlines a reliable synthetic route to Risperidone, starting with the commercially available this compound. The described pathway involves the synthesis of two key intermediates: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, followed by their final condensation to yield Risperidone.

Mechanism of Action

The antipsychotic activity of Risperidone is mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[2][3] In psychotic conditions like schizophrenia, an overactivity of the mesolimbic dopamine pathway is often observed, contributing to positive symptoms.[1][3] Risperidone acts as a D2 receptor antagonist, blocking dopamine and thereby reducing this hyperactivity.[1] Simultaneously, its strong antagonism of 5-HT2A receptors is believed to enhance dopamine release in other brain regions, which may help alleviate the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects.[1][4] Risperidone also exhibits high affinity for α1, α2-adrenergic, and H1-histaminergic receptors.[3][4]

Synthetic Workflow

The synthesis of Risperidone from this compound is a three-step process. First, the starting material is converted to the key intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole via an oxime formation followed by cyclization. The second key intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is synthesized separately. Finally, these two intermediates are coupled via N-alkylation to produce Risperidone.

Experimental Protocols

Step 1: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Intermediate 1)

This step is performed in two stages: oximation followed by cyclization.

a) Preparation of 4-(2,4-Difluorobenzoyl)piperidine Oxime Hydrochloride

-

To a suitable reaction vessel, add this compound (30g) and hydroxylamine hydrochloride (30g) to ethanol (50ml).[5]

-

While stirring at room temperature, add N,N-dimethylethanolamine (29.5ml) dropwise.[5]

-

Heat the mixture to reflux and maintain for 3 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, and the product can be used directly in the next step or isolated if necessary.

b) Cyclization to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

-

Prepare a solution of the crude oxime from the previous step.

-

In a separate vessel, prepare a solution of potassium hydroxide (KOH) in boiling water.[6]

-

Add the oxime solution to the boiling KOH solution.

-

Maintain the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Step 2: Synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 2)

This intermediate is synthesized via the hydrogenation of its precursor.

-

Dissolve 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (28g) in 90 mL of 6N hydrochloric acid.[7]

-

Add 10% palladium on carbon catalyst (2.8g) to the solution.[7]

-

Hydrogenate the mixture under a hydrogen pressure of 35 psi at room temperature with stirring for 8 hours.[7]

-

After the reaction is complete (monitored by HPLC), filter the mixture through Celite to remove the catalyst.[7]

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Add isopropanol (200 mL) to the residue and stir to precipitate the product.[7]

-

Collect the solid by filtration and dry to yield the title compound as a white crystalline solid.[7]

Step 3: Synthesis of Risperidone

This final step involves the N-alkylation of Intermediate 1 with Intermediate 2.

-

In a 50-ml reaction flask, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (2.56g) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (2.95g).[8]

-

Add an aqueous solution of sodium carbonate (8.5g in 25ml water).[8]

-

Heat the reaction mixture to 110-120°C with stirring for approximately 40 minutes.[8]

-

Alternatively, the reaction can be performed by refluxing the intermediates in acetonitrile with potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) for 30 hours.[9]

-

Monitor the reaction completion by HPLC.

-

Cool the mixture to room temperature with continuous stirring.

-

Filter the precipitated solid, wash thoroughly with pure water, and dry to obtain crude Risperidone.[8]

Step 4: Purification

-

The crude Risperidone can be purified by recrystallization.

-

A common solvent system for purification is a mixture of N,N-dimethylformamide (DMF) and isopropanol.[8]

-

Dissolve the crude product in a minimal amount of hot DMF, then add isopropanol to induce crystallization.

-

Cool, filter the purified crystals, wash with cold isopropanol, and dry under vacuum to yield Risperidone with a purity of >99.5%.[8][10]

Data Presentation

Table 1: Summary of Synthetic Protocol

| Step | Reaction | Key Reagents | Solvent(s) | Conditions | Typical Yield |

| 1a | Oximation | Hydroxylamine HCl, N,N-Dimethylethanolamine | Ethanol | Reflux, 3h | High |

| 1b | Cyclization | Potassium Hydroxide | Water | Reflux | ~85% (from oxime) |

| 2 | Hydrogenation | 10% Pd/C, H₂ | 6N HCl, Isopropanol | 35 psi, RT, 8h | ~90%[7] |

| 3 | N-Alkylation | Na₂CO₃ (or K₂CO₃/KI) | Water (or Acetonitrile) | 110-120°C or Reflux | ~93%[8] |

| 4 | Purification | - | DMF, Isopropanol | Recrystallization | >90% recovery |

Table 2: Analytical Data for Risperidone

| Parameter | Method | Specification | Reference |

| Purity | RP-HPLC | ≥ 99.5% | [8][11] |

| Identification | ¹H NMR, ¹³C NMR, Mass Spec | Conforms to structure | [12] |

| Melting Point | Capillary Method | 170 °C | - |

| UV λmax | UV-Vis Spectroscopy | ~234-280 nm | [11][13] |

| Related Substances | UPLC/HPLC | Individual impurity ≤ 0.10% | [14][15] |

Analytical Characterization

The identity and purity of the synthesized Risperidone should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used to determine purity and quantify impurities. A common mobile phase consists of a mixture of methanol, acetonitrile, and a phosphate buffer, with UV detection around 234 nm.[11]

-

Ultra-Performance Liquid Chromatography (UPLC): For faster analysis and better resolution of impurities, UPLC is an excellent alternative to HPLC.[15]

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the final product.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of Risperidone, ensuring all protons and carbons are in the correct chemical environment.[12]

-

UV-Visible Spectroscopy: This can be used for quantitative analysis, with Risperidone typically showing maximum absorbance in the range of 275-280 nm.[13][17]

References

- 1. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 2. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. droracle.ai [droracle.ai]

- 5. WO2004035573A1 - Method for preparing risperidone - Google Patents [patents.google.com]

- 6. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]

- 7. US7202360B2 - Method for preparing risperidone - Google Patents [patents.google.com]

- 8. Risperidone synthesis - chemicalbook [chemicalbook.com]

- 9. WO2004009591A1 - A process for the preparation of antipsychotic risperidone - Google Patents [patents.google.com]

- 10. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]

- 11. ijrpns.com [ijrpns.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. A concise review on analytical profile of risperidone - Curr Trends Pharm Pharm Chem [ctppc.org]

- 17. jopir.in [jopir.in]

Synthesis of Paliperidone using 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of Paliperidone, an atypical antipsychotic agent. The synthesis is achieved through the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This document outlines the reaction conditions, purification methods, and analytical characterization of the final product. Furthermore, it includes a summary of the pharmacological signaling pathway of Paliperidone.

Introduction

Paliperidone is the primary active metabolite of risperidone and is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4][5][6] It is widely used in the treatment of schizophrenia and schizoaffective disorder.[1][5] The synthesis of Paliperidone is a critical process for its pharmaceutical production. The following protocol describes an efficient method for its preparation.

Synthesis of Paliperidone

The synthesis of Paliperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[7] While the user prompt mentioned 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, this intermediate is typically used in the synthesis of Risperidone.[8][9] The correct piperidine intermediate for Paliperidone is 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole or its hydrochloride salt.

Reaction Scheme

Caption: Synthetic route to Paliperidone.

Experimental Protocol

Materials:

-

3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

-

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

-

Diisopropylamine (DIPA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-